1,N6-Ethenoadenine

Descripción general

Descripción

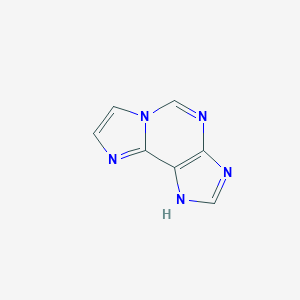

La 1,N6-Etenoadenina es un derivado tricíclico de la adenina, donde un puente de etileno conecta el grupo amino al carbono adyacente en el anillo de seis miembros, formando un anillo de cinco miembros adicional . Se genera por la reacción de la adenina con cloruro de vinilo o productos de peroxidación lipídica .

Métodos De Preparación

La 1,N6-Etenoadenina se puede sintetizar a través de varios métodos:

Reacción con cloroacetaldehído: La adenina reacciona con cloroacetaldehído para formar 1,N6-Etenoadenina.

Reacción con 1,3-bis(2-cloroetil)-1-nitrosourea: Este agente antineoplásico también puede reaccionar con la adenina para producir 1,N6-Etenoadenina.

Ciclización de N6-hidroxietiladenina: Este método implica la ciclización con azodicarboxilato de diisopropilo y trifenilfosfina en un disolvente de tetrahidrofurano/acetonitrilo o por reacción con cloruro de tionilo.

Análisis De Reacciones Químicas

La 1,N6-Etenoadenina experimenta varias reacciones químicas:

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Propiedades de codificación errónea: Cuando se incorpora al ADN, la 1,N6-Etenoadenina puede causar codificación errónea durante la replicación, lo que lleva a mutaciones.

Aplicaciones Científicas De Investigación

Formation and Properties of 1,N6-Ethenoadenine

εA is primarily generated from the reaction of adenine with vinyl chloride or lipid peroxidation products. It is characterized by its miscoding properties, which can lead to mutations during DNA replication. The structural properties of εA allow it to adopt a syn conformation that mimics natural bases, influencing its interaction with DNA polymerases and repair enzymes .

Biological Consequences

The biological consequences of εA include its role in mutagenesis and potential contributions to cancer development. Studies indicate that εA can induce A→T transversion mutations in bacterial systems, highlighting its mutagenic potential . The presence of εA in DNA can disrupt normal replication processes and lead to genomic instability if not properly repaired .

DNA Repair Mechanisms

Understanding how cells repair εA lesions is crucial for elucidating its biological impact. The primary repair pathways include:

- Base Excision Repair (BER) : This pathway involves glycosylases that recognize and excise damaged bases, followed by DNA polymerase filling the resulting gap.

- Direct Reversal Repair (DRR) : Certain enzymes can directly reverse the damage caused by εA without the need for excision.

Research shows that the efficiency of these repair mechanisms varies based on the sequence context surrounding the lesion, which can influence the mutational spectra observed in different organisms .

Cancer Research

εA serves as a biomarker for lipid peroxidation and is implicated in cancer diagnostics and prevention strategies. Its formation through oxidative stress provides insights into the mechanisms linking inflammation to cancer development .

Genetic Studies

The study of εA's miscoding properties aids in understanding how DNA lesions contribute to genetic variability and evolution. By analyzing how different organisms process εA, researchers can glean insights into evolutionary adaptations related to DNA repair mechanisms .

Biotechnology

Modified nucleotides like εA are being explored for their potential in developing novel therapeutics. For instance, they can be used to enhance the stability and efficacy of RNA-based drugs such as siRNA and mRNA vaccines by improving their interactions with target proteins .

Case Studies

Mecanismo De Acción

La 1,N6-Etenoadenina ejerce sus efectos principalmente a través de su incorporación al ADN, donde puede causar codificación errónea durante la replicación. Esto lleva a mutaciones, que pueden ser mutagénicas o genotóxicas . El compuesto es reconocido y reparado por enzimas de reparación del ADN como las glicosilasas y las enzimas de la familia AlkB .

Comparación Con Compuestos Similares

La 1,N6-Etenoadenina es única debido a su estructura específica y el tipo de daño al ADN que causa. Compuestos similares incluyen:

3,N4-Etenocitidina: Otro aducto de ADN etenico que se forma a través de mecanismos similares.

1,N6-Etanoadenina: Un compuesto estrechamente relacionado con ligeras diferencias estructurales.

Estos compuestos comparten propiedades mutagénicas similares, pero difieren en sus interacciones específicas con el ADN y los mecanismos de reparación.

Actividad Biológica

1,N6-Ethenoadenine (εA) is a significant DNA lesion that arises from the reaction of adenine with various exogenous and endogenous agents, notably vinyl chloride and products of lipid peroxidation. This compound has garnered attention due to its mutagenic properties and implications in cancer biology. This article reviews the biological activity of εA, focusing on its formation, mutagenic effects, repair mechanisms, and relevance in disease contexts.

Formation of this compound

εA is primarily formed through two pathways:

- Exogenous Sources : Exposure to carcinogenic agents such as vinyl chloride and vinyl carbamate leads to the formation of εA in biological systems .

- Endogenous Sources : Lipid peroxidation, a process associated with oxidative stress, also generates εA. This highlights its role as a biomarker for oxidative damage in cells .

Mutagenic Properties

The biological activity of εA is characterized by its ability to induce mutations during DNA replication. The predominant mutational events include:

- A→T Transversions : These mutations are the most frequently observed when εA is present during DNA synthesis.

- A→G and A→C Mutations : These alterations also occur but at lower frequencies .

These mutations have been linked to critical hotspots in the p53 gene, which is often mutated in various cancers, including liver, colon, and lung cancers . The presence of εA in human tissues has been correlated with tumorigenesis, emphasizing its potential role as a carcinogenic agent .

Repair Mechanisms

Cells possess several mechanisms to repair DNA lesions like εA. The primary pathways involved are:

Base Excision Repair (BER)

- Enzymatic Action : N-methylpurine DNA glycosylase (MPG) is the primary enzyme responsible for recognizing and excising εA from DNA. Studies show that MPG plays a crucial role in repairing εA lesions in mammalian cells .

- Repair Efficiency : Research indicates that complete repair of εA occurs slowly; for instance, only 18% complete repair was observed within 16 hours in colon cancer cells, with near-completion within 24 hours .

Direct Reversal Repair (DRR)

- Although less studied for εA compared to BER, DRR mechanisms may also contribute to mitigating the effects of this lesion. These pathways are essential for maintaining genomic stability by reversing certain types of DNA damage directly .

Case Studies and Research Findings

- In Vivo Studies :

- Sequence Context Effects :

- Mutational Spectra Analysis :

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Formation Sources | Vinyl chloride (exogenous), lipid peroxidation (endogenous) |

| Primary Mutations Induced | A→T transversions; A→G and A→C mutations |

| Key Repair Enzyme | N-methylpurine DNA glycosylase (MPG) |

| Repair Pathways | Base Excision Repair (BER), Direct Reversal Repair (DRR) |

| Repair Efficiency | 18% complete repair within 16 hours; near-completion within 24 hours |

| Disease Associations | Implicated in liver, colon, and lung cancers |

Propiedades

IUPAC Name |

1H-imidazo[2,1-f]purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVOXGPIHFKUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160768 | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13875-63-3 | |

| Record name | Ethenoadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13875-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,N6-Ethenoadenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-ETHENOADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.